

Paroxetine Mesylate: A Comprehensive Technical Guide to its Crystal Structure and Polymorphism

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Compound of Interest

Compound Name: Paroxetine Mesylate

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Abstract

Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of various depressive and anxiety disorders. While the hydrochloride salt has been extensively studied, the mesylate salt of paroxetine offers distinct physicochemical properties that are advantageous for pharmaceutical development. This in-depth technical guide provides a comprehensive overview of the crystal structure and polymorphic landscape of **paroxetine mesylate**. It consolidates available quantitative data, details experimental protocols for characterization, and explores the history of its polymorphic forms.

Introduction

Paroxetine mesylate, chemically known as (-)-trans-4R-(4'-fluorophenyl)-3S-[(3',4'-methylenedioxyphenoxy)methyl]piperidine mesylate, is the mesylate salt of the active pharmaceutical ingredient paroxetine. The choice of a salt form is a critical step in drug development, influencing properties such as solubility, stability, and bioavailability. **Paroxetine mesylate** is marketed under the trade name Pexeva® and is indicated for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and generalized anxiety disorder.[1]

Understanding the solid-state chemistry of an active pharmaceutical ingredient (API) is paramount for ensuring consistent quality, efficacy, and manufacturability of the final drug product. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact the physicochemical properties of a drug. This guide delves into the known crystalline forms of **paroxetine mesylate**, presenting the available data in a structured format and providing insights into the analytical techniques employed for their characterization.

Crystalline Forms of Paroxetine Mesylate

Current scientific literature and patent information suggest the existence of a single stable crystalline form of **paroxetine mesylate**, commonly designated as Form A.^[2] While historical patent litigation between Synthon and SmithKline Beecham (SB) alluded to the possibility of a second polymorph, subsequent legal and scientific consensus indicates that the differences in initial characterization data were likely due to measurement variability rather than true polymorphism. The consistently produced and stable form is that which was characterized by SmithKline Beecham.^{[3][4]}

Paroxetine Mesylate Form A

Paroxetine mesylate Form A is an anhydrous crystalline solid.^[2] The prescribing information for Pexeva® states a melting point range of 147°C to 150°C for **paroxetine mesylate**.^[5]

Table 1: Crystallographic and Thermal Data for **Paroxetine Mesylate** Form A

Parameter	Value	Reference
Crystal System	Not explicitly reported in public literature.	-
Space Group	Not explicitly reported in public literature.	-
Unit Cell Parameters	Not explicitly reported in public literature.	-
Melting Point	147°C - 150°C	[5]
DSC Onset Temperature	Approx. 159°C (from a related hydrochloride form patent)	

Note: Specific crystallographic data for **paroxetine mesylate** Form A, such as unit cell parameters and space group, are not readily available in the public domain. The information is likely held within proprietary manufacturer documentation.

Experimental Protocols for Characterization

The characterization of the solid-state properties of **paroxetine mesylate** relies on a combination of thermo-analytical and spectroscopic techniques. The following sections detail the typical experimental methodologies used.

X-Ray Powder Diffraction (XRPD)

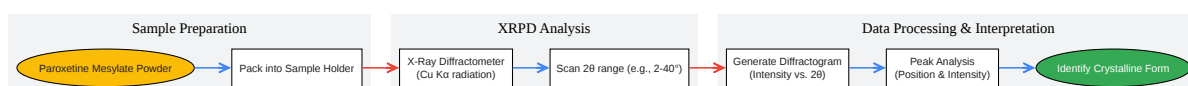
XRPD is a fundamental technique for the identification and characterization of crystalline materials. The unique diffraction pattern of a crystalline solid serves as its "fingerprint."

Methodology:

- **Sample Preparation:** A small amount of the **paroxetine mesylate** powder is gently packed into a sample holder. Care is taken to minimize preferred orientation of the crystals, which can be achieved by back-loading the sample or using a low-pressure press. For formulated products, the tablet may be ground to a fine powder.[6]

- **Instrumentation:** A powder X-ray diffractometer equipped with a copper (Cu) K α radiation source is typically used. The instrument is operated in Bragg-Brentano geometry.
- **Data Collection:** The sample is scanned over a 2θ range of approximately 2° to 40° , with a step size of 0.02° and a dwell time of 1-2 seconds per step.[7]
- **Data Analysis:** The resulting diffractogram, a plot of intensity versus 2θ angle, is analyzed for the position and relative intensities of the diffraction peaks. This pattern is then compared to reference patterns to identify the crystalline form.

Diagram 1: Experimental Workflow for XRPD Analysis



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Caption: Workflow for the characterization of **paroxetine mesylate** by XRPD.

Differential Scanning Calorimetry (DSC)

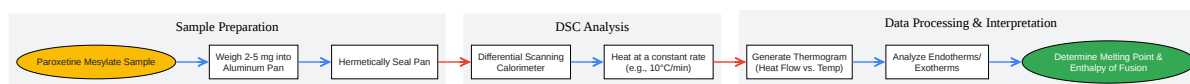
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.

Methodology:

- **Sample Preparation:** A small amount of **paroxetine mesylate** (typically 2-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.[8]
- **Instrumentation:** A calibrated differential scanning calorimeter is used. An empty, sealed aluminum pan is used as a reference.

- **Data Collection:** The sample and reference are heated at a constant rate, typically 10°C/min, under a nitrogen purge. The heat flow to the sample is monitored as a function of temperature.[9]
- **Data Analysis:** The resulting thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) events. The melting of a crystalline solid is observed as an endothermic peak. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Diagram 2: Experimental Workflow for DSC Analysis



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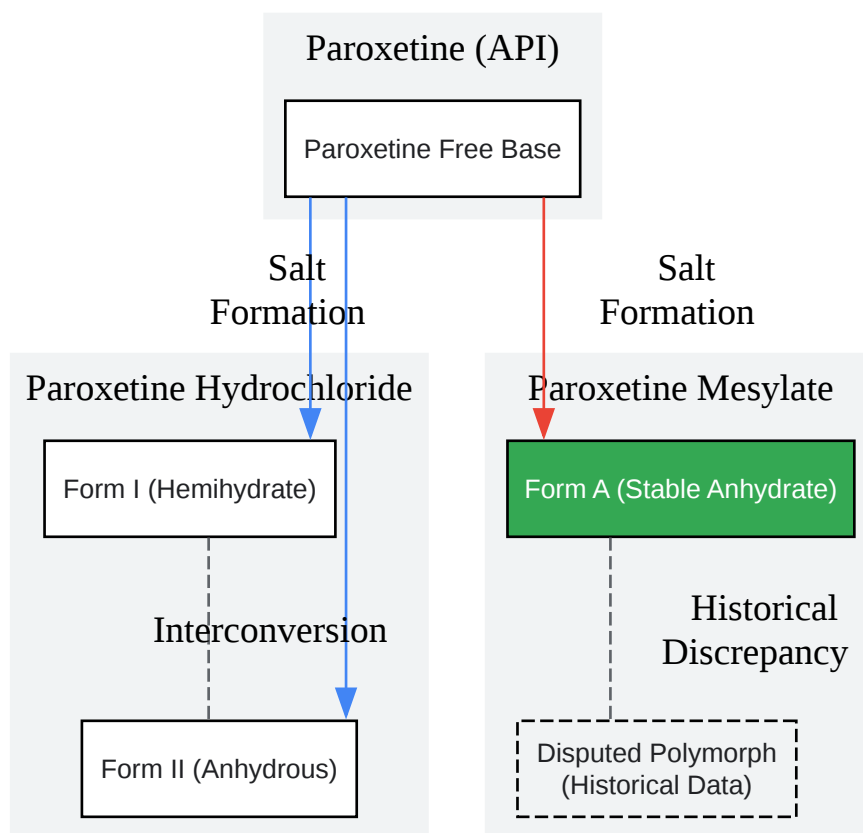
Caption: Workflow for the thermal analysis of **paroxetine mesylate** by DSC.

Polymorphic Landscape and Historical Context

The discussion of polymorphism in **paroxetine mesylate** is intrinsically linked to the patent history of the compound. In the late 1990s, both Synthon and SmithKline Beecham filed patents for crystalline **paroxetine mesylate**.^[4] The characterization data, particularly the infrared (IR) spectra, presented in these patents were different, leading to the initial belief of two distinct polymorphs.

However, extensive litigation and further scientific investigation revealed that the discrepancies were likely due to analytical artifacts and that only one crystalline form was being consistently produced.^{[3][10]} This stable form is what is now recognized as Form A. The "disappearing polymorph" scenario, where one polymorphic form seemingly vanishes and is replaced by a more stable form, has been documented for other pharmaceutical compounds and highlights the critical importance of robust and reproducible analytical characterization.

Diagram 3: Logical Relationship of Paroxetine Salts and Polymorphism



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Caption: Relationship between paroxetine salts and their polymorphic forms.

Conclusion

The solid-state chemistry of **paroxetine mesylate** is characterized by the existence of a single, stable crystalline form, designated as Form A. While the history of its characterization includes a period of uncertainty regarding the potential for polymorphism, the scientific and legal consensus points to a single anhydrous crystalline entity. The robust characterization of this form using techniques such as XRPD and DSC is crucial for ensuring the quality and consistency of **paroxetine mesylate** drug products. This guide provides a foundational understanding of the crystal structure and polymorphism of **paroxetine mesylate** for professionals in the pharmaceutical sciences, emphasizing the importance of thorough solid-state characterization in drug development. Further research and the public disclosure of more detailed crystallographic data would be beneficial for the scientific community.

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